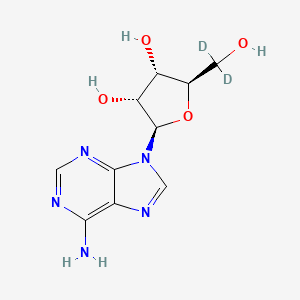
Angiotensin III, human, mouse (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiotensin III, human, mouse (TFA) is a heptapeptide agonist that plays a significant role in the renin-angiotensin system. It interacts with angiotensin 1 and angiotensin 2 receptors, exhibiting a higher affinity for angiotensin 2 receptors . This compound is crucial in regulating blood pressure, fluid balance, and various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Angiotensin III, human, mouse (TFA) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: Industrial production of Angiotensin III, human, mouse (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Angiotensin III, human, mouse (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, affecting the peptide’s activity.
Reduction: Reduction reactions can reverse oxidation effects, restoring the peptide’s original structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity, which can be used for various research purposes .
Applications De Recherche Scientifique
Angiotensin III, human, mouse (TFA) has numerous applications in scientific research:
Mécanisme D'action
Angiotensin III, human, mouse (TFA) exerts its effects by binding to angiotensin 1 and angiotensin 2 receptors. This binding triggers a cascade of molecular events, leading to vasoconstriction, aldosterone synthesis, and increased blood pressure . The compound’s interaction with these receptors also influences sodium excretion and fluid balance .
Comparaison Avec Des Composés Similaires
Angiotensin II: Another peptide in the renin-angiotensin system with similar functions but higher vasoconstrictive activity.
Angiotensin I: A precursor to Angiotensin II and Angiotensin III, with less biological activity.
Angiotensin (1-7): A peptide with counter-regulatory effects, promoting vasodilation and anti-inflammatory responses.
Uniqueness: Angiotensin III, human, mouse (TFA) is unique due to its higher affinity for angiotensin 2 receptors and its specific role in sodium excretion and blood pressure regulation . Its distinct binding properties and physiological effects make it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C48H67F3N12O11 |
|---|---|
Poids moléculaire |
1045.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H66N12O9.C2HF3O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;3-2(4,5)1(6)7/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);(H,6,7)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 |
Clé InChI |
KUKUOXUOOSIHED-BZDVFTEGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


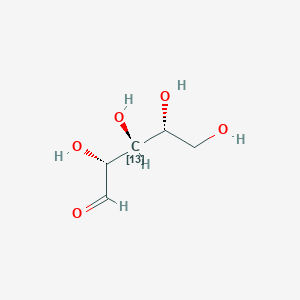
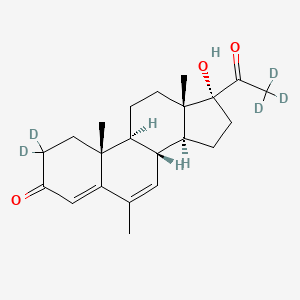

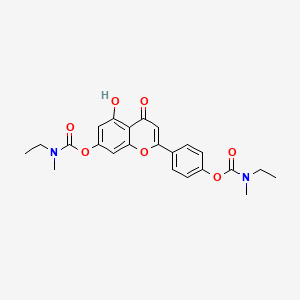

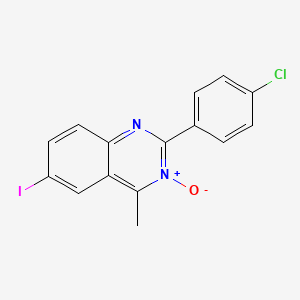
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
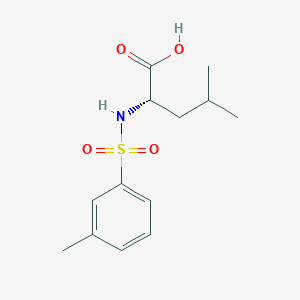
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
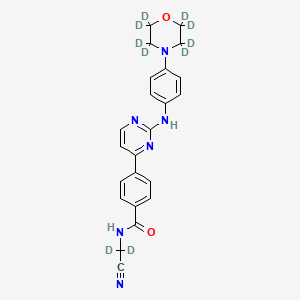
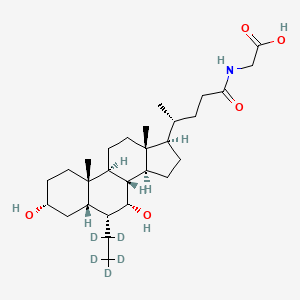
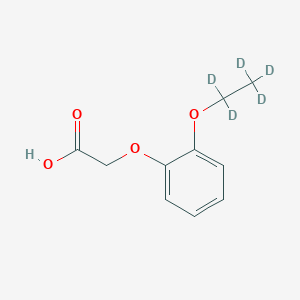
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
